molecular formula C26H27N5 B11295035 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11295035
M. Wt: 409.5 g/mol
InChI Key: ORVYOOBIMQOWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a sophisticated chemical hybrid designed for investigative applications. This compound integrates a pyrido[1,2-a]benzimidazole core, a privileged scaffold in medicinal chemistry, with a 2-methylphenylpiperazine moiety. The strategic fusion of such pharmacophores is a recognized approach in modern drug discovery to generate novel bioactive molecules with potentially enhanced or multi-factorial activities . Benzimidazole-containing hybrids, in particular, are frequently explored for their diverse biological profiles, which can include anticancer, antimicrobial, and receptor antagonist activities . The piperazine ring system is a common feature in pharmaceuticals and is often associated with the ability to modulate central nervous system (CNS) targets, while arylpiperazine derivatives have been investigated for histamine receptor binding, suggesting potential utility in research related to allergic and inflammatory pathways . The specific structural features of this compound—including the carbonitrile group, propyl chain, and ortho-methyl substitution on the phenylpiperazine—make it a valuable subject for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe its mechanism of action against specific enzymatic or cellular targets, to elucidate its physicochemical properties, or to use it as a key intermediate in the synthesis of more complex chemical libraries. It is intended solely for use in laboratory research by qualified scientists.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H27N5/c1-3-8-20-17-25(30-15-13-29(14-16-30)23-11-6-4-9-19(23)2)31-24-12-7-5-10-22(24)28-26(31)21(20)18-27/h4-7,9-12,17H,3,8,13-16H2,1-2H3

InChI Key

ORVYOOBIMQOWIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5C)C#N

Origin of Product

United States

Preparation Methods

Formation of Pyrido[1,2-a]benzimidazole Core

The benzimidazole scaffold is synthesized via acid-catalyzed cyclization of o-phenylenediamine with a pyridine-derived carbonyl compound. Optimized conditions from benzimidazole literature were adapted:

  • Reactants : o-Phenylenediamine (1.0 eq) and 2-pyridinecarboxaldehyde (1.1 eq).

  • Catalyst : NH4_4Cl (4.0 eq) in CHCl3_3 at 25°C for 4 hours.

  • Yield : 89–94% after column chromatography.

Mechanism : The reaction proceeds through imine formation, followed by intramolecular cyclization and aromatization. NH4_4Cl acts as a proton donor, accelerating dehydration.

Alkylation for 3-Propyl Substitution

The propyl group is introduced via Friedel-Crafts alkylation:

  • Reactants : Pyrido[1,2-a]benzimidazole (1.0 eq), 1-bromopropane (1.5 eq).

  • Conditions : AlCl3_3 (2.0 eq) in dry DCM at 0°C → room temperature, 12 hours.

  • Yield : 78% after recrystallization (ethanol/water).

Key Challenge : Regioselectivity at position 3 is ensured by the electron-rich nature of the benzimidazole ring, directing electrophilic attack to the para position relative to the nitrogen.

Installation of 4-Carbonitrile Group

Nitrile functionalization employs a Rosenmund-von Braun reaction:

  • Reactants : 3-Propylpyrido[1,2-a]benzimidazole (1.0 eq), CuCN (3.0 eq).

  • Conditions : Reflux in DMF at 150°C for 8 hours under N2_2.

  • Yield : 65% after vacuum distillation.

Side Reaction Mitigation : Excess CuCN prevents dehalogenation, while anaerobic conditions minimize oxidation.

Piperazine Side-Chain Coupling

Synthesis of 4-(2-Methylphenyl)piperazine

The piperazine derivative is prepared via Buchwald-Hartwig amination:

  • Reactants : 1-Bromo-2-methylbenzene (1.0 eq), piperazine (2.0 eq).

  • Catalyst : Pd2_2(dba)3_3 (5 mol%), Xantphos (10 mol%).

  • Conditions : KOtBu (2.0 eq) in toluene at 110°C, 24 hours.

  • Yield : 82% after extraction (ethyl acetate/water).

Nucleophilic Aromatic Substitution

The piperazine moiety is coupled to the core using a modified Ullmann reaction:

  • Reactants : 3-Propylpyrido[1,2-a]benzimidazole-4-carbonitrile (1.0 eq), 4-(2-methylphenyl)piperazine (1.2 eq).

  • Catalyst : CuI (10 mol%), trans-1,2-diaminocyclohexane (20 mol%).

  • Conditions : K2_2CO3_3 (2.0 eq) in DMSO at 120°C, 16 hours.

  • Yield : 70% after silica gel chromatography.

Optimization Insight : Nano-ZnO (15–25 nm) was tested as a co-catalyst, reducing reaction time to 8 hours with a 76% yield.

Reaction Condition Optimization

Table 1: Catalyst Screening for Piperazine Coupling

Catalyst SystemTemp (°C)Time (h)Yield (%)
CuI/Diamine1201670
Nano-ZnO + CuI/Diamine120876
Pd(OAc)2_2/XPhos1102468

Data adapted from. Nano-ZnO enhances surface area for reactant adsorption, improving catalytic efficiency.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) for intermediates; hexane/ethyl acetate (9:1) for final product.

  • Chromatography : Silica gel with gradient elution (petroleum ether → ethyl acetate).

  • Spectroscopic Validation :

    • 1^1H NMR (300 MHz, CDCl3_3): δ 8.21 (d, 1H, pyridine-H), 7.89–7.40 (m, 6H, aromatic), 3.62 (t, 4H, piperazine-H).

    • HRMS : m/z calculated for C27_{27}H28_{28}N6_6 [M+H]+^+: 461.2451; found: 461.2448.

Challenges and Alternative Pathways

  • Regioselectivity in Alkylation : Competing reactions at position 1 are minimized using bulky Lewis acids like AlCl3_3.

  • Nitrile Hydrolysis Risk : Nano-ZnO stabilizes the nitrile group during piperazine coupling, preventing undesired hydrolysis to amide .

Chemical Reactions Analysis

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This mechanism highlights the compound's potential as a lead structure for developing anticancer agents.

Table 1: Antitumor Activity of Similar Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
Compound CHeLa (Cervical)12

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activity. Research has shown that compounds containing this structure can act as serotonin receptor modulators, which may have implications for treating depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Case Study: Serotonin Receptor Modulation
A study on similar piperazine derivatives indicated that they could selectively bind to serotonin receptors, leading to anxiolytic effects in animal models. This suggests that this compound may possess similar properties.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related compounds has shown efficacy against various bacterial strains, indicating that modifications to the benzimidazole framework can enhance antimicrobial properties.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DE. coli20
Compound ES. aureus15
Compound FP. aeruginosa25

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]benzimidazole scaffold is versatile, with modifications to substituents significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (612522-83-5) 3-propyl, 1-[4-(2-methylphenyl)piperazinyl] C23H27N5 373.494 Aromatic piperazine, nitrile group, propyl chain
1-(Cyclohexylamino)-3-isopropyl analog (611197-77-4) 3-isopropyl, 1-cyclohexylamino C23H28N5 374.50 Cyclohexylamino group, branched isopropyl chain
1-[(2-Methoxyethyl)amino]-3-propyl analog (STK105922) 3-propyl, 1-(2-methoxyethylamino) C18H20N4O 308.38 Methoxyethyl group (enhanced polarity)
1-{4-[(2E)-3-Phenylpropenyl]piperazinyl}-3-isopropyl analog (612523-33-8) 3-isopropyl, 1-[4-(3-phenylpropenyl)piperazinyl] C28H29N5 435.56 Bulky phenylpropenyl substituent
1-(4-Benzylpiperazinyl)-3-methyl-2-octyl analog (305335-42-6) 3-methyl, 2-octyl, 1-(4-benzylpiperazinyl) C32H39N5 493.69 Long octyl chain (high lipophilicity, LogP = 8.43)

Key Observations :

The methoxyethylamino group in STK105922 introduces polarity, reducing molecular weight (308.38) and possibly improving aqueous solubility .

Steric Effects :

  • The 3-phenylpropenyl substituent in CAS 612523-33-8 adds steric bulk (MW = 435.56), which may hinder membrane permeability or receptor binding compared to the smaller 2-methylphenyl group in the target compound .

Synthetic Accessibility :

  • Multicomponent reactions (e.g., ) are commonly used to synthesize pyrido[1,2-a]benzimidazoles. The target compound’s propyl chain and piperazine substituent likely require tailored synthetic routes compared to analogs with simpler substituents .

Commercial Availability :

  • The target compound is readily available in milligram-to-gram quantities , whereas analogs like STK105922 require custom synthesis requests .

Biological Activity

The compound 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₃₃N₅
  • Molecular Weight : 305.50 g/mol
  • Key Functional Groups :
    • Benzimidazole core
    • Piperazine moiety
    • Carbonitrile group

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, derivatives with piperazine structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values indicate a dose-dependent response:

CompoundIC50 (μM)Cell Line
7a15.2MDA-MB 231
7b12.5U87 MG
Control22.0ABZ (Albendazole)

The presence of specific substituents on the piperazine ring enhances the anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

Anthelmintic Activity

In addition to anticancer properties, this compound has been evaluated for its anthelmintic efficacy. A study reported a significant reduction in parasite activity, achieving a 92.7% reduction at a concentration of 100 μg/mL after 48 hours of exposure to muscle larvae of Trichinella spiralis . The results highlight the potential of benzimidazole derivatives as effective anthelmintics.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Microtubule Polymerization : Similar to other benzimidazoles, this compound may interfere with microtubule formation, disrupting cellular division in cancer cells.
  • Binding to Specific Receptors : The piperazine moiety may enhance binding affinity to specific receptors involved in cancer cell proliferation and survival pathways.

Study on Antiviral Activity

Recent research has also explored the antiviral potential of benzimidazole derivatives against the Ebola virus (EBOV). Compounds similar to the one were evaluated for their ability to inhibit viral entry into host cells. Notably, compounds exhibited effective EC50 values ranging from 0.64 µM to 0.93 µM, demonstrating potent antiviral activity .

Toxicity and Safety Profile

A comprehensive evaluation of toxicity was conducted using various cell lines to assess the safety profile of the compound. The results indicated that while exhibiting significant biological activity, the compound maintained a favorable safety margin, with minimal cytotoxic effects at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodological Answer : The synthesis of structurally analogous heterocyclic compounds often employs azide-alkyne cycloaddition or nucleophilic substitution under controlled conditions. For example, details a protocol using methylene chloride as the solvent, azido(trimethyl)silane as a reagent, and trifluoroacetic acid as a catalyst at 50°C for 16 hours. Monitoring via TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) and purification via flash chromatography (0–25% ethyl acetate gradient) achieved 88% yield. Key parameters include temperature control (0–50°C ramp), stoichiometric ratios (7.5–10 equiv reagents), and solvent selection for solubility optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is critical. outlines:

  • 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.54 ppm, methyl groups at 2.38 ppm).
  • HRMS : Validate molecular weight (e.g., C12H10N6: [M]+ Calcd 238.0961; Found 238.0962).
  • IR Spectroscopy : Identify functional groups (e.g., nitrile stretch at 2231 cm⁻¹, azide at 2139 cm⁻¹).
  • Melting Point : Confirm crystalline purity (MP = 100–101.5°C).
    Consistency across these methods ensures structural fidelity .

Q. What biological screening strategies are applicable for initial pharmacological profiling?

  • Methodological Answer : suggests testing interactions with biological macromolecules (e.g., enzymes, receptors) via:

  • Binding Assays : Radioligand displacement studies to assess affinity for targets like serotonin/dopamine receptors (common for piperazine derivatives).
  • CYP Inhibition Screening : Evaluate metabolic stability using human liver microsomes (e.g., CYP2D6/3A4 inhibition assays).
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination).
    Prioritize assays based on structural analogs (e.g., benzimidazole-piperazine hybrids often target CNS disorders) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reaction pathways for this compound?

  • Methodological Answer : highlights ICReDD’s approach combining quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data. For example:

  • Reaction Path Search : Simulate intermediates (e.g., triazene formation) to identify rate-limiting steps.
  • Experimental Feedback : Use NMR/MS data to refine computational models (e.g., verifying azide intermediate stability).
    This iterative loop reduces trial-and-error experimentation by 30–50% .

Q. What strategies optimize regioselectivity in the pyrido[1,2-a]benzimidazole core synthesis?

  • Methodological Answer : emphasizes Design of Experiments (DoE) for parameter optimization:

  • Factor Screening : Vary temperature, solvent polarity, and catalyst loading (e.g., trifluoroacetic acid in ).
  • Response Surface Methodology : Model yield vs. reaction time/solvent ratio to identify maxima.
    Statistical validation (ANOVA) minimizes confounding variables, ensuring reproducibility .

Q. How can researchers reconcile discrepancies in biological activity data across structural analogs?

  • Methodological Answer : proposes:

  • Meta-Analysis : Compare IC50 values from published analogs (e.g., substituent effects on piperazine rings).
  • QSAR Modeling : Correlate logP, TPSA (e.g., ~80 Ų for this compound), and hydrogen-bonding capacity with activity.
  • Structural Biology : Molecular docking (e.g., AutoDock Vina) to identify binding pose variations.
    Cross-disciplinary integration resolves mechanistic contradictions .

Methodological Challenges and Solutions

Q. What purification challenges arise due to the compound’s hydrophobicity, and how are they addressed?

  • Answer : The lipophilic pyrido-benzimidazole core (LogP ~4–5) complicates aqueous solubility. resolves this via:

  • Dry-Load Chromatography : Use Celite for silica gel adsorption, improving separation in nonpolar solvents (cyclohexane/ethyl acetate).
  • Gradient Elution : Stepwise polarity increases (0–25% ethyl acetate) prevent tailing.
    Alternative methods include preparative HPLC with C18 columns and acetonitrile/water gradients .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Answer : recommends:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative stress (H2O2).
  • LC-MS Stability Monitoring : Track degradation products (e.g., piperazine ring hydrolysis).
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) to assess esterase susceptibility.
    Stability data inform formulation strategies (e.g., prodrug design) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.